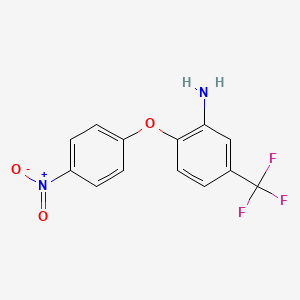
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring substituted with an amine group, a nitrophenoxy group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step usually involves the coupling of the nitrophenoxy group to the benzene ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenoxy group can participate in specific chemical interactions. These interactions can modulate biological pathways and lead to the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneamine, 2-(4-nitrophenoxy)-: Lacks the trifluoromethyl group, resulting in different chemical properties.
Benzeneamine, 2-(trifluoromethyl)-: Lacks the nitrophenoxy group, affecting its reactivity and applications.
Benzeneamine, 4-nitrophenoxy-5-(trifluoromethyl)-: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
24276-91-3 |
|---|---|
Formule moléculaire |
C13H9F3N2O3 |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(17)7-8)21-10-4-2-9(3-5-10)18(19)20/h1-7H,17H2 |
Clé InChI |
RAJUPQAENBFSSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















